molecular formula C16H12ClNO6 B5666340 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-chloro-2-hydroxybenzoate

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-chloro-2-hydroxybenzoate

Cat. No.: B5666340
M. Wt: 349.72 g/mol
InChI Key: YCUCZMFMAFZDPE-UHFFFAOYSA-N
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Description

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-chloro-2-hydroxybenzoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a nitrophenyl group, a chloro-hydroxybenzoate moiety, and an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-chloro-2-hydroxybenzoate typically involves the esterification of 5-chloro-2-hydroxybenzoic acid with 2-(4-methyl-3-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH is crucial to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-chloro-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-chloro-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-chloro-2-hydroxybenzoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The chloro-hydroxybenzoate moiety may also contribute to the compound’s biological effects by interacting with cellular membranes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-chloro-2-hydroxybenzoate
  • 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-bromo-2-hydroxybenzoate
  • 2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-iodo-2-hydroxybenzoate

Uniqueness

2-(4-methyl-3-nitrophenyl)-2-oxoethyl 5-chloro-2-hydroxybenzoate is unique due to the specific combination of functional groups it possesses

Properties

IUPAC Name

[2-(4-methyl-3-nitrophenyl)-2-oxoethyl] 5-chloro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO6/c1-9-2-3-10(6-13(9)18(22)23)15(20)8-24-16(21)12-7-11(17)4-5-14(12)19/h2-7,19H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUCZMFMAFZDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)C2=C(C=CC(=C2)Cl)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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